HDAC3-IN-T247

説明

特性

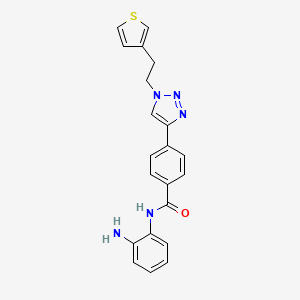

IUPAC Name |

N-(2-aminophenyl)-4-[1-(2-thiophen-3-ylethyl)triazol-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5OS/c22-18-3-1-2-4-19(18)23-21(27)17-7-5-16(6-8-17)20-13-26(25-24-20)11-9-15-10-12-28-14-15/h1-8,10,12-14H,9,11,22H2,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLSLSOENGWIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)C3=CN(N=N3)CCC4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451042-18-4 | |

| Record name | N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

HDAC3-IN-T247: A Selective Histone Deacetylase 3 Inhibitor for Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

HDAC3-IN-T247 is a potent and selective small molecule inhibitor of Histone Deacetylase 3 (HDAC3), a class I histone deacetylase enzyme.[1][2][3][4] Emerging from a click chemistry-based combinatorial fragment assembly approach, this compound has demonstrated significant potential as a chemical probe to elucidate the biological functions of HDAC3 and as a lead compound for the development of novel therapeutics.[2] HDAC3 plays a crucial role in the regulation of gene expression, and its dysregulation has been implicated in various diseases, including cancer and viral infections.[1][2] HDAC3-IN-T247 exerts its biological effects by selectively inhibiting the deacetylase activity of HDAC3, leading to an increase in the acetylation of both histone and non-histone proteins, such as the p65 subunit of NF-κB.[1][2][3][4] This guide provides a comprehensive overview of the technical details of HDAC3-IN-T247, including its selectivity profile, mechanism of action, and detailed experimental protocols for its characterization.

Core Data Presentation

Inhibitor Selectivity and Potency

HDAC3-IN-T247 exhibits high selectivity for HDAC3 over other HDAC isoforms. The following table summarizes the in vitro inhibitory activity of HDAC3-IN-T247 against a panel of histone deacetylases.

| Enzyme Target | IC50 (µM) |

| HDAC3 | 0.24 |

| HDAC1 | > 30 |

| HDAC4 | > 30 |

| HDAC6 | > 30 |

| HDAC8 | > 30 |

Table 1: In vitro inhibitory activity of HDAC3-IN-T247 against various HDAC isoforms. Data sourced from Suzuki T, et al. PLoS One. 2013;8(7):e68669.

Cellular Activity

In cellular assays, HDAC3-IN-T247 demonstrates potent activity in modulating HDAC3-specific pathways and eliciting biological responses.

| Cell Line | Assay Type | Endpoint Measured | Result |

| HCT116 | Western Blot | Acetylated NF-κB (p65) | Dose-dependent increase in acetylation.[2][4] |

| HCT116 | Cell Growth Inhibition Assay | Cell Viability | Growth inhibition observed.[2] |

| PC-3 | Cell Growth Inhibition Assay | Cell Viability | Growth inhibition observed.[2] |

| OM-10.1 | HIV-1 Reactivation Assay | p24 Antigen Levels | Activation of HIV gene expression.[2] |

Table 2: Summary of the cellular activities of HDAC3-IN-T247 in various cancer and latently HIV-infected cell lines.

Signaling Pathway

The primary mechanism of action of HDAC3-IN-T247 involves the inhibition of HDAC3, which leads to the hyperacetylation of its substrates. A key non-histone target of HDAC3 is the p65 subunit of the NF-κB transcription factor. Deacetylation of p65 by HDAC3 is a crucial step in the termination of NF-κB signaling. By inhibiting HDAC3, HDAC3-IN-T247 promotes the acetylated, active state of p65, leading to enhanced and prolonged NF-κB target gene expression.

Experimental Workflows and Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of HDAC3-IN-T247.

In Vitro HDAC Enzymatic Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of HDAC3-IN-T247 against HDAC3 and other HDAC isoforms.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Dilute recombinant human HDAC enzymes (HDAC1, 3, 4, 6, 8) to the desired concentration in assay buffer.

-

Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Fluor-de-Lys®) in assay buffer.

-

Prepare serial dilutions of HDAC3-IN-T247 in DMSO, followed by a final dilution in assay buffer.

-

-

Enzyme Inhibition:

-

In a 96-well black plate, add the diluted HDAC3-IN-T247 solutions.

-

Add the diluted HDAC enzyme to each well.

-

Incubate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

-

Detection:

-

Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a fluorescence enhancer.

-

Incubate at room temperature for 15 minutes, protected from light.

-

Measure the fluorescence using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of HDAC3-IN-T247 relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blot Analysis of NF-κB Acetylation

This protocol details the procedure for detecting changes in the acetylation of the p65 subunit of NF-κB in cells treated with HDAC3-IN-T247.

Protocol:

-

Cell Culture and Treatment:

-

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of HDAC3-IN-T247 or DMSO (vehicle control) for the desired time period (e.g., 8 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (e.g., Trichostatin A) to preserve acetylation marks.

-

Collect the cell lysates and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for acetylated NF-κB p65 (e.g., at Lys310) overnight at 4°C.

-

As loading controls, probe separate blots or strip and re-probe the same blot with antibodies against total NF-κB p65 and a housekeeping protein (e.g., β-actin).

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Cell Growth Inhibition Assay (MTT Assay)

This protocol describes the use of an MTT assay to assess the effect of HDAC3-IN-T247 on the proliferation of cancer cells.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., HCT116, PC-3) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of HDAC3-IN-T247 in culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value by plotting the percentage of viability against the log of the inhibitor concentration.

-

Conclusion

HDAC3-IN-T247 is a valuable research tool for investigating the specific roles of HDAC3 in various biological processes. Its high selectivity and demonstrated cellular activity make it a powerful probe for dissecting HDAC3-mediated signaling pathways. The experimental protocols provided in this guide offer a framework for the characterization and utilization of this selective inhibitor in both biochemical and cell-based assays. Further studies with HDAC3-IN-T247 may pave the way for the development of novel therapeutic strategies targeting HDAC3 in cancer and other diseases.

References

An In-depth Technical Guide to the Biological Functions of Histone Deacetylase 3 (HDAC3) and the Impact of Selective Inhibition

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the multifaceted roles of HDAC3, a critical epigenetic regulator. It explores its enzymatic and non-enzymatic functions, its involvement in key signaling pathways, and its implications in various disease states. A significant focus is placed on the effects of selective HDAC3 inhibition, particularly through the potent inhibitor T247, with comprehensive data, experimental protocols, and pathway visualizations.

Introduction to Histone Deacetylase 3 (HDAC3)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3] This deacetylation process generally leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.[1][2]

HDAC3 is a Class I histone deacetylase that is essential for normal physiological function, growth, and development.[4][5] Unlike other HDACs, HDAC3's function and enzymatic activity are intrinsically linked to its association with large multi-protein nuclear receptor corepressor complexes, specifically those containing the silencing mediator of retinoic and thyroid hormone receptors (SMRT, also known as NCoR2) and nuclear receptor corepressor 1 (NCoR1).[6][7][8] This interaction is required to activate its deacetylase function.[7][8] HDAC3 possesses both enzymatic and non-enzymatic activities and can shuttle between the nucleus and the cytoplasm, allowing it to regulate a wide array of cellular processes.[2][4][5]

Core Biological Functions of HDAC3

HDAC3 is a pivotal regulator in numerous biological contexts, from modulating gene expression to influencing complex signaling networks. Its functions are critical in both health and disease.

Transcriptional Regulation and Chromatin Remodeling

The canonical function of HDAC3 is the deacetylation of histone tails. By removing acetyl groups, HDAC3 increases the positive charge of histones, strengthening their interaction with negatively charged DNA. This leads to chromatin condensation and transcriptional repression.[1][6] HDAC3 is recruited to specific gene promoters by DNA-binding transcription factors in complex with NCoR/SMRT corepressors.[6][7] This mechanism is fundamental to the regulation of genes involved in development, metabolism, and inflammation.[7][9]

Deacetylation of Non-Histone Substrates

Beyond histones, HDAC3 targets a multitude of non-histone proteins, thereby regulating their activity, stability, and interactions.[2][10] This function is critical to its diverse biological roles.

Key Non-Histone Substrates of HDAC3:

-

NF-κB (RelA/p65): A master regulator of inflammation. HDAC3 can deacetylate the RelA/p65 subunit of NF-κB.[1][4] This deacetylation has complex, context-dependent effects on NF-κB's transcriptional activity.[2][4] Selective inhibition of HDAC3 leads to increased NF-κB acetylation.[11][12]

-

STAT1 and STAT3: Signal Transducer and Activator of Transcription proteins involved in cytokine signaling. HDAC3 modulates the acetylation status of STAT1 and STAT3, thereby influencing their signaling output.[1][2][13]

-

MEF2 (Myocyte Enhancer Factor 2): A transcription factor crucial for muscle development. HDAC3 interacts with and deacetylates MEF2, repressing its transcriptional activity and inhibiting myogenesis.[3]

-

p53: A critical tumor suppressor protein. HDAC3 can deacetylate p53, influencing its stability and function in cell cycle control and apoptosis.[10]

Involvement in Key Signaling Pathways and Disease

HDAC3's regulatory functions place it at the nexus of several critical signaling pathways, and its dysregulation is implicated in numerous pathologies.

-

Inflammation and Immunity: HDAC3 is a pivotal regulator of inflammatory gene expression.[1][4][14] It modulates the NF-κB and STAT signaling pathways, which are central to immune responses.[1][2][13] Inhibition of HDAC3 has shown beneficial effects in various inflammatory pathologies by reducing the expression of pro-inflammatory cytokines.[1][15]

-

Cancer: HDAC3 is implicated in cancer cell proliferation and metastasis.[16] Its inhibition can induce growth arrest and apoptosis in cancer cells, making it a promising therapeutic target.[11][12] For example, the HDAC3 inhibitor T247 has been shown to inhibit the proliferation of human colon cancer cells.[11]

-

Neurobiology: HDAC3 plays a dual role in the central nervous system, contributing to both neuroinflammation and neuroprotection.[15] It has been implicated in neurodegenerative conditions like Huntington's disease, and its inhibition can be neuroprotective.[15][17] For instance, the selective inhibitor RGFP966 protects cortical neurons against ischemia.[18]

-

Metabolism and Diabetes: HDAC3 is a key regulator of metabolic pathways, including lipogenesis in the liver.[19][20] Its inhibition has been proposed as a therapeutic strategy for both Type 1 and Type 2 diabetes by protecting β-cells from apoptosis and regulating genes involved in metabolic events.[21]

Selective Inhibition of HDAC3 by T247

The development of isoform-selective HDAC inhibitors is crucial to harness therapeutic benefits while minimizing off-target effects associated with pan-HDAC inhibitors.[1] HDAC3-IN-T247 (commonly known as T247) is a potent and selective small-molecule inhibitor of HDAC3.[11][12][22]

T247 was identified through click chemistry-based combinatorial fragment assembly and demonstrates significant selectivity for HDAC3 over other HDAC isoforms.[12][22] Its mechanism of action involves binding to the active site of HDAC3, preventing the deacetylation of its substrates. This leads to the hyperacetylation of proteins like NF-κB, which in turn modulates their function and downstream signaling.[11][12][23] The biological effects of T247 include anticancer and antiviral activities.[11][12]

Quantitative Data on HDAC3 Inhibition

The selectivity and potency of HDAC3 inhibitors are determined through enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the efficacy of different inhibitors.

| Inhibitor | Target | IC₅₀ (µM) | Cell Line/Assay Condition | Reference |

| T247 | HDAC3 | 0.24 | Fluorimetric Assay | [22][24][25] |

| T247 | Total HDACs | >10 | Not specified | [22] |

| T247 | HDAC1 | >10 | Not specified | [22] |

| T247 | HDAC4 | >10 | Not specified | [22] |

| T247 | HDAC6 | >10 | Not specified | [22] |

| T247 | HDAC8 | >10 | Not specified | [22] |

| RGFP966 | HDAC3 | 0.08 | In vitro enzymatic assay | [18] |

| RGFP966 | HDAC1 | 1.5 | In vitro enzymatic assay | [17] |

| Vorinostat (SAHA) | HDAC3 | 0.27 | Fluorimetric Assay | [22] |

| Vorinostat (SAHA) | HDAC1 | 0.09 | Not specified | [22] |

Visualizations: Pathways and Workflows

Diagram: HDAC3 Regulation of the NF-κB Inflammatory Pathway

Caption: HDAC3 modulates NF-κB signaling by deacetylating the p65 subunit.

Diagram: Workflow for Assessing HDAC3 Inhibition

Caption: Experimental workflow to evaluate the effects of an HDAC3 inhibitor.

Diagram: HDAC3-NCoR/SMRT Co-repressor Complex

Caption: HDAC3 requires NCoR/SMRT to form an active transcriptional repressor complex.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to study HDAC3 function and inhibition. Researchers should optimize these protocols for their specific experimental systems.

In Vitro HDAC Fluorometric Activity/Inhibition Assay

This assay measures the enzymatic activity of purified HDAC3 and the potency of inhibitors like T247.

-

Principle: A fluorogenic substrate, typically an acetylated lysine side chain attached to a fluorophore, is deacetylated by HDAC3. A developer solution then cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal proportional to HDAC3 activity.

-

Materials:

-

Recombinant human HDAC3/NCoR1 complex.

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

HDAC inhibitor (T247) dissolved in DMSO.

-

Developer solution containing a protease (e.g., Trypsin) and a stop solution (e.g., Trichostatin A).

-

96-well black microplate.

-

Fluorometric plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the inhibitor (T247) in HDAC Assay Buffer. Include a vehicle control (DMSO) and a no-enzyme control.

-

In the 96-well plate, add the HDAC3/NCoR1 enzyme to all wells except the no-enzyme control.

-

Add the inhibitor dilutions or vehicle control to the appropriate wells.

-

Incubate for 15-30 minutes at 37°C to allow inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Stop the reaction by adding the developer solution. Incubate for an additional 15-30 minutes at 37°C.

-

Measure fluorescence using a plate reader (e.g., Ex: 360 nm, Em: 460 nm).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Western Blot for Acetylated NF-κB

This method detects changes in the acetylation status of the NF-κB p65 subunit in cells following treatment with an HDAC3 inhibitor.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect total and acetylated forms of a target protein.

-

Materials:

-

Cultured cells (e.g., HCT116, macrophages).

-

HDAC3 inhibitor (T247).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, and an HDAC inhibitor (e.g., Trichostatin A) to preserve acetylation marks.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-Acetyl-NF-κB p65 (Lys310), Rabbit anti-NF-κB p65, Mouse anti-β-actin (loading control).

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat with T247 or vehicle (DMSO) for the desired time. Wash cells with ice-cold PBS and lyse using ice-cold lysis buffer.

-

Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Acetyl-NF-κB p65) overnight at 4°C, diluted in blocking buffer.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total NF-κB p65 and a loading control like β-actin.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if HDAC3 is physically associated with specific genomic regions (e.g., inflammatory gene promoters) in intact cells.

-

Principle: Protein-DNA complexes in living cells are cross-linked. The chromatin is then sheared, and an antibody specific to the protein of interest (HDAC3) is used to immunoprecipitate the complex. The associated DNA is then purified and analyzed by qPCR or sequencing.

-

Materials:

-

Cultured cells.

-

Formaldehyde (for cross-linking).

-

Glycine (to quench cross-linking).

-

Cell lysis and nuclear lysis buffers.

-

Sonicator or micrococcal nuclease for chromatin shearing.

-

ChIP dilution buffer.

-

Anti-HDAC3 antibody and control IgG.

-

Protein A/G magnetic beads.

-

Wash buffers of increasing stringency.

-

Elution buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

qPCR primers for target gene promoters.

-

qPCR master mix and instrument.

-

-

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with the anti-HDAC3 antibody or a control IgG.

-

Capture Complexes: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter region of a target gene to quantify the amount of precipitated DNA. Results are typically expressed as a percentage of the input chromatin.

-

References

- 1. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]

- 3. Histone Deacetylase 3 Interacts with and Deacetylates Myocyte Enhancer Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC3 in action: Expanding roles in inflammation and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC3 in action: Expanding roles in inflammation and inflammatory diseases [journal.hep.com.cn]

- 6. HDAC3 - Wikipedia [en.wikipedia.org]

- 7. Integrative regulation of physiology by histone deacetylase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HDAC3 ensures stepwise epidermal stratification via NCoR/SMRT-reliant mechanisms independent of its histone deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phospho-HDAC3 (Ser424) Antibody | Cell Signaling Technology [cellsignal.com]

- 11. HDAC3-IN-T247 | Antiviral | Histone Demethylase | TargetMol [targetmol.com]

- 12. medkoo.com [medkoo.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Two Faces of HDAC3: Neuroinflammation in Disease and Neuroprotection in Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inactivating mutation in histone deacetylase 3 stabilizes its active conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice | PLOS One [journals.plos.org]

- 18. Inhibition of Histone Deacetylase 3 (HDAC3) Mediates Ischemic Preconditioning and Protects Cortical Neurons against Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Deacetylase-Independent Function of HDAC3 in Transcription and Metabolism Requires Nuclear Receptor Corepressor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Deacetylase-independent function of HDAC3 in transcription and metabolism requires nuclear receptor corepressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of HDAC3 as a strategy for developing novel diabetes therapeutics. | Broad Institute [broadinstitute.org]

- 22. researchgate.net [researchgate.net]

- 23. HDAC3-IN-T247 - Immunomart [immunomart.com]

- 24. tandfonline.com [tandfonline.com]

- 25. HDAC3-IN-T247 (HY-123295-50mg) at Hölzel-Diagnostika [hoelzel-biotech.com]

The Role of HDAC3-IN-T247 in NF-κB Acetylation: A Technical Guide

Date: December 7, 2025

Authors: Gemini AI

Abstract

Histone Deacetylase 3 (HDAC3) is a critical epigenetic regulator that also modulates the function of non-histone proteins, including the transcription factor Nuclear Factor-kappa B (NF-κB). The acetylation of NF-κB, particularly the p65/RelA subunit, is a key post-translational modification that fine-tunes its transcriptional activity. HDAC3 acts to deacetylate p65, thereby influencing inflammatory and cell survival pathways. HDAC3-IN-T247 is a potent and selective small molecule inhibitor of HDAC3. This technical guide provides an in-depth overview of the mechanism by which HDAC3-IN-T247 modulates NF-κB acetylation, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Introduction to HDAC3 and NF-κB Signaling

Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] Class I HDACs, which include HDAC1, 2, 3, and 8, are of significant interest as therapeutic targets in various diseases.[3] HDAC3, in particular, plays a crucial role in regulating gene expression and cellular signaling pathways.[4][5]

The NF-κB pathway is a central regulator of immune and inflammatory responses, cell proliferation, and survival.[1][2] The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as TNF-α or IL-1.[6][7][8] In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by the inhibitor of κB (IκBα).[9][10] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This unmasks the nuclear localization signal on the NF-κB dimer, allowing its translocation into the nucleus where it binds to specific DNA sequences to activate gene transcription.[11]

The activity of NF-κB is further regulated by post-translational modifications, most notably the acetylation of the p65/RelA subunit.[12] Histone acetyltransferases (HATs), such as p300/CBP, acetylate p65, which generally enhances its transcriptional activity.[12] Conversely, HDAC3 deacetylates p65.[12] Studies have shown that HDAC3-mediated deacetylation of p65 promotes its interaction with IκBα, leading to the nuclear export and termination of the NF-κB signal.[1][12] Therefore, inhibiting HDAC3 can prolong the acetylated, active state of nuclear NF-κB.

HDAC3-IN-T247: A Potent and Selective HDAC3 Inhibitor

HDAC3-IN-T247 is a small molecule inhibitor identified as a potent and selective agent against HDAC3.[13][14][15] Its selectivity makes it a valuable tool for dissecting the specific functions of HDAC3 in cellular pathways, distinguishing its role from other class I HDACs.

Quantitative Data: Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of HDAC3-IN-T247 have been characterized in biochemical assays. The compound exhibits a half-maximal inhibitory concentration (IC50) in the sub-micromolar range for HDAC3, with significantly lower potency against other HDAC isoforms.

| Compound | Target | IC50 (µM) | Selectivity vs. HDAC1 | Reference |

| HDAC3-IN-T247 | HDAC3 | 0.24 | >75-fold | |

| HDAC3-IN-T247 | HDAC1 | >18 | - | |

| HDAC3-IN-T247 | HDAC4 | No Activity | - | |

| HDAC3-IN-T247 | HDAC6 | No Activity | - | |

| HDAC3-IN-T247 | HDAC8 | No Activity | - |

Effect on NF-κB Acetylation

Experimental evidence demonstrates that HDAC3-IN-T247 treatment leads to a direct increase in the acetylation of NF-κB in cellular models.

| Cell Line | Treatment | Observed Effect | Reference |

| HCT116 (Human Colon Cancer) | HDAC3-IN-T247 | Dose-dependent, selective increase of NF-κB acetylation | [13][15][16][17] |

Signaling Pathways and Mechanisms of Action

The Role of HDAC3 in NF-κB Deacetylation

HDAC3 is a key negative regulator of NF-κB acetylation. Following nuclear translocation, the p65 subunit is acetylated by HATs like p300/CBP on several lysine residues (e.g., K122, K123, K310, K314, K315).[1][7][8] HDAC3 physically interacts with p65 and removes these acetyl marks.[7][18] This deacetylation facilitates the binding of newly synthesized IκBα to p65, promoting the export of the NF-κB complex from the nucleus and effectively shutting down the transcriptional response.[12]

Caption: NF-κB signaling pathway showing the role of HDAC3 in p65 deacetylation.

Mechanism of Action of HDAC3-IN-T247

HDAC3-IN-T247 functions by directly binding to the active site of the HDAC3 enzyme, preventing it from deacetylating its substrates, including the p65 subunit of NF-κB. This inhibition shifts the equilibrium towards the acetylated state of p65, leading to a sustained and potentially enhanced transcriptional activation of NF-κB target genes.

References

- 1. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of novel leads as potent inhibitors of HDAC3 using ligand-based pharmacophore modeling and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC3 in action: Expanding roles in inflammation and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC3: A Multifaceted Modulator in Immunotherapy Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase 3 facilitates TNFα-mediated NF-κB activation through suppressing CTSB induced RIP1 degradation and is required for host defense against bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The coactivator role of histone deacetylase 3 in IL-1-signaling involves deacetylation of p65 NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The coactivator role of histone deacetylase 3 in IL-1-signaling involves deacetylation of p65 NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]

- 10. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HDAC inhibition prevents NF-kappa B activation by suppressing proteasome activity: down-regulation of proteasome subunit expression stabilizes I kappa B alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Blockade of Histone Deacetylase Inhibitor-Induced RelA/p65 Acetylation and NF-κB Activation Potentiates Apoptosis in Leukemia Cells through a Process Mediated by Oxidative Damage, XIAP Downregulation, and c-Jun N-Terminal Kinase 1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medkoo.com [medkoo.com]

- 15. molnova.com [molnova.com]

- 16. HDAC3-IN-T247 | Antiviral | Histone Demethylase | TargetMol [targetmol.com]

- 17. HDAC3-IN-T247 - Immunomart [immunomart.com]

- 18. files.core.ac.uk [files.core.ac.uk]

Unveiling the Anticancer Potential of HDAC3-IN-T247: A Technical Guide

For Immediate Release

This technical whitepaper provides an in-depth analysis of the anticancer properties of HDAC3-IN-T247, a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HDAC3 in oncology. Herein, we summarize the quantitative data, provide detailed experimental protocols for key assays, and visualize the underlying molecular pathways.

Core Findings at a Glance

HDAC3-IN-T247 demonstrates significant potential as an anticancer agent through its selective inhibition of HDAC3. This activity leads to the modulation of key cellular pathways, resulting in the inhibition of cancer cell growth. The primary mechanism of action involves the increase of acetylation of NF-κB, a crucial transcription factor implicated in cancer cell proliferation and survival.[1][2]

Quantitative Data Summary

The following tables summarize the inhibitory activity of HDAC3-IN-T247 against HDAC3 and its growth-inhibitory effects on human colon and prostate cancer cell lines.

Table 1: HDAC3-IN-T247 Inhibitory Activity [3]

| Target | IC50 (µM) |

| HDAC3 | 0.24 |

Table 2: HDAC3-IN-T247 Growth Inhibition in Cancer Cell Lines [3]

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colon Cancer | 5.3 |

| PC-3 | Prostate Cancer | 7.5 |

Key Signaling Pathway: NF-κB Acetylation

HDAC3 is a key enzyme responsible for the deacetylation of the p65 subunit of NF-κB. By inhibiting HDAC3, HDAC3-IN-T247 prevents this deacetylation, leading to an accumulation of acetylated p65. This post-translational modification is associated with the regulation of NF-κB's transcriptional activity, which in turn can affect the expression of genes involved in cell cycle progression and apoptosis.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

HDAC Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of HDAC3-IN-T247 against HDAC3.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of HDAC3-IN-T247 in assay buffer. Prepare solutions of recombinant human HDAC3 enzyme and a fluorogenic substrate (e.g., Fluor de Lys®-SIRT2, BML-KI177).

-

Enzyme Reaction: In a 96-well microplate, add the HDAC3 enzyme to each well containing either the test compound or vehicle control.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Fluorescence Measurement: Stop the reaction by adding a developer solution and measure the fluorescence using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of HDAC3-IN-T247 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Growth Inhibition Assay

This protocol describes the method to assess the growth-inhibitory effects of HDAC3-IN-T247 on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, PC-3) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of HDAC3-IN-T247 or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assessment: Determine cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay.

-

Fix the cells with trichloroacetic acid.

-

Stain the cells with SRB dye.

-

Wash and solubilize the bound dye.

-

Measure the absorbance at 515 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value, the concentration at which 50% of cell growth is inhibited.

Western Blot Analysis of NF-κB Acetylation

This protocol details the procedure to detect the level of acetylated NF-κB in cancer cells treated with HDAC3-IN-T247.

Methodology:

-

Cell Culture and Treatment: Culture HCT116 cells and treat them with HDAC3-IN-T247 at various concentrations for a specified time.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated NF-κB p65, total NF-κB p65, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of acetylated NF-κB.

Conclusion

HDAC3-IN-T247 is a selective and potent inhibitor of HDAC3 with demonstrated anticancer activity in colon and prostate cancer cell lines. Its mechanism of action, involving the hyperacetylation of NF-κB, presents a promising avenue for therapeutic intervention. The data and protocols provided in this guide offer a solid foundation for further investigation and development of this compound as a potential cancer therapeutic.

References

- 1. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly | PLOS One [journals.plos.org]

- 2. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unlocking the Reservoir: A Technical Guide to HDAC3-IN-T247 and its Role in HIV Latency Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective histone deacetylase 3 (HDAC3) inhibitor, HDAC3-IN-T247, and its potential as a latency-reversing agent (LRA) for Human Immunodeficiency Virus (HIV). The persistence of a latent HIV reservoir in resting CD4+ T cells is a major obstacle to a cure, and targeting the epigenetic mechanisms that enforce this latency is a promising therapeutic strategy.[1][2][3] HDAC3 has been identified as a key enzyme in the maintenance of HIV latency, making selective inhibitors like HDAC3-IN-T247 valuable tools for research and potential drug development.[2][4]

Executive Summary

HDAC3-IN-T247 is a potent and selective inhibitor of HDAC3 that has demonstrated the ability to activate gene expression in latently infected HIV cells.[5][6] Its mechanism of action is primarily understood through the inhibition of HDAC3, which leads to the hyperacetylation of both histone and non-histone proteins involved in transcriptional regulation.[1][6] A key target is the NF-κB pathway, where HDAC3 inhibition leads to increased acetylation and subsequent activation of transcription from the HIV Long Terminal Repeat (LTR).[1] This guide summarizes the available quantitative data for HDAC3-IN-T247, provides detailed experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Presentation

The following tables summarize the key quantitative data for HDAC3-IN-T247, primarily derived from the foundational study by Suzuki et al. (2013).[6]

Table 1: Chemical and Physical Properties of HDAC3-IN-T247

| Property | Value | Reference |

| IUPAC Name | N-(2-aminophenyl)-4-[1-(2-thiophen-3-ylethyl)-1H-1,2,3-triazol-4-yl]benzamide | MedKoo Biosciences |

| CAS Number | 1451042-18-4 | MedKoo Biosciences |

| Molecular Formula | C21H19N5OS | MedKoo Biosciences |

| Molecular Weight | 389.47 g/mol | MedKoo Biosciences |

| Solubility | Soluble in DMSO | TargetMol |

Table 2: In Vitro Inhibitory Activity of HDAC3-IN-T247 against HDAC Isoforms

| HDAC Isoform | IC50 (µM) | Selectivity vs. HDAC3 | Reference |

| HDAC3 | 0.24 | - | [6] |

| HDAC1 | > 20 | > 83-fold | [6] |

| HDAC4 | No activity reported | - | [6] |

| HDAC6 | No activity reported | - | [6] |

| HDAC8 | > 20 | > 83-fold | [6] |

Table 3: HIV-1 Reactivation in Latently Infected OM10.1 Cells

| Compound | Concentration (µM) | HIV-1 Expression (Relative to Control) | Reference |

| HDAC3-IN-T247 | 1 | ~2.5-fold | [6] |

| HDAC3-IN-T247 | 10 | ~3.5-fold | [6] |

| Vorinostat (SAHA) | 1 | ~3.0-fold | [6] |

| Vorinostat (SAHA) | 10 | ~3.5-fold | [6] |

Note: Values are estimated from the graphical data presented in Suzuki et al. (2013).[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of HDAC3-IN-T247 as an HIV latency-reversing agent. These protocols are based on standard practices in the field and the specific study that characterized T247.

In Vitro HDAC Inhibition Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC isoforms.

-

Reagents: Recombinant human HDAC enzymes (HDAC1, HDAC3, etc.), fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), Trichostatin A (TSA) as a positive control, assay buffer, developer solution.

-

Procedure:

-

Prepare serial dilutions of HDAC3-IN-T247 in DMSO and then dilute in assay buffer.

-

In a 96-well microplate, add the diluted compound, recombinant HDAC enzyme, and assay buffer.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and generate a fluorescent signal by adding the developer solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percentage of inhibition for each concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

HIV Latency Reactivation Assay in Cell Lines

This protocol describes the use of a latently infected cell line to screen for the latency-reversing activity of compounds like HDAC3-IN-T247. The OM10.1 cell line, a latently HIV-1-infected promyelocytic cell line, was used in the original study of T247.[6] J-Lat cell lines, which contain an integrated HIV provirus with a GFP reporter gene, are also commonly used.[7][8]

-

Cell Culture:

-

Culture OM10.1 or J-Lat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/mL.

-

Treat the cells with various concentrations of HDAC3-IN-T247 (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO). Include a positive control such as TNF-α or a pan-HDAC inhibitor like Vorinostat.

-

Incubate the cells for 24-48 hours.

-

-

Quantification of HIV Reactivation:

-

For OM10.1 cells: Collect the culture supernatant and quantify the level of HIV-1 p24 antigen using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

For J-Lat cells: Harvest the cells, wash with PBS, and analyze the percentage of GFP-positive cells by flow cytometry.[7]

-

-

Cell Viability Assay:

-

Concurrently with the reactivation assay, assess cell viability using a method such as Trypan Blue exclusion or a commercial assay (e.g., MTT, CellTiter-Glo). This is crucial to ensure that viral reactivation is not a result of cellular toxicity.

-

Western Blot for Protein Acetylation

This protocol is used to confirm the mechanism of action of HDAC3-IN-T247 by observing the acetylation of its target proteins, such as the p65 subunit of NF-κB.

-

Cell Lysis:

-

Treat cells (e.g., HCT116, as in the original study, or a relevant T-cell line) with HDAC3-IN-T247 for a specified time.

-

Harvest the cells and lyse them in RIPA buffer containing protease and HDAC inhibitors (TSA and nicotinamide).

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated-p65 (e.g., at Lys310). Also probe for total p65 and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Mandatory Visualizations

Signaling Pathway of HDAC3-Mediated HIV Latency and Reversal

The following diagram illustrates the proposed mechanism by which HDAC3 inhibition by HDAC3-IN-T247 leads to the reactivation of latent HIV.

Caption: HDAC3 inhibition by T247 promotes HIV transcription.

Experimental Workflow for Evaluating HDAC3-IN-T247

This diagram outlines the general workflow for testing the efficacy of a novel compound like HDAC3-IN-T247 as an HIV latency-reversing agent.

References

- 1. Reactivation of latent HIV by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors and HIV latency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivation of latent HIV by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A histone deacetylase network regulates epigenetic reprogramming and viral silencing in HIV infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC3-IN-T247 | Antiviral | Histone Demethylase | TargetMol [targetmol.com]

- 6. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly | PLOS One [journals.plos.org]

- 7. NF‐κB p50 promotes HIV latency through HDAC recruitment and repression of transcriptional initiation | The EMBO Journal [link.springer.com]

- 8. NF-κB p50 promotes HIV latency through HDAC recruitment and repression of transcriptional initiation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling HDAC3-IN-T247: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of HDAC3-IN-T247, a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental applications of this compound.

Core Chemical and Physical Properties

HDAC3-IN-T247, with the IUPAC name N-(2-Aminophenyl)-4-[1-(2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazol-4-yl]benzamide, is a small molecule inhibitor identified through click chemistry-based combinatorial fragment assembly.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1451042-18-4 | [1] |

| Molecular Formula | C21H19N5OS | [1] |

| Molecular Weight | 389.47 g/mol | [1] |

| Appearance | Solid powder | |

| Solubility | DMSO: 25 mg/mL (ultrasonic) | [2] |

| SMILES | O=C(C1=CC=C(C2=CN(CCC3=CSC=C3)N=N2)C=C1)NC4=C(N)C=CC=C4 | [2] |

Biological Activity and Selectivity

HDAC3-IN-T247 is a highly potent and selective inhibitor of HDAC3, demonstrating an IC50 of 0.24 µM.[3] Its selectivity for HDAC3 is a key feature, with significantly lower inhibitory activity against other HDAC isoforms. This selectivity allows for more targeted investigations into the specific roles of HDAC3 in various biological processes.

| Target | IC50 (µM) | Selectivity vs. HDAC3 |

| HDAC3 | 0.24 | - |

| HDAC1 | > 100 | > 417-fold |

| HDAC2 | > 100 | > 417-fold |

| HDAC4 | No significant inhibition | - |

| HDAC6 | No significant inhibition | - |

| HDAC8 | No significant inhibition | - |

The primary mechanism of action of HDAC3-IN-T247 involves the selective inhibition of HDAC3, leading to an increase in the acetylation of its substrates. A notable downstream effect is the selective increase of NF-κB acetylation in HCT116 cells.[3] This modulation of NF-κB signaling contributes to its observed anticancer and antiviral activities.[3]

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of HDAC3-IN-T247 Action

The following diagram illustrates the proposed signaling pathway affected by HDAC3-IN-T247. By inhibiting HDAC3, the inhibitor prevents the deacetylation of the p65 subunit of NF-κB, leading to its activation and subsequent downstream effects.

References

A Comprehensive Technical Guide to the Discovery and Synthesis of HDAC3-IN-T247

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of HDAC3-IN-T247, a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3). This document details the quantitative biochemical and cellular activity, comprehensive experimental protocols, and the underlying signaling pathways affected by this compound.

Introduction

HDAC3-IN-T247, also known as T247, is a small molecule inhibitor that demonstrates high selectivity for HDAC3 over other HDAC isoforms.[1][2] Its discovery stemmed from a click chemistry-based combinatorial fragment assembly approach, which allowed for the rapid synthesis and screening of a large library of candidate compounds.[1][2][3] HDAC3-IN-T247 has emerged as a valuable research tool for elucidating the specific roles of HDAC3 in various biological processes and as a potential therapeutic agent, particularly in the fields of oncology and virology.[1][2][3] The inhibitor's mechanism of action involves the selective suppression of HDAC3 enzymatic activity, leading to the hyperacetylation of its substrates, most notably the p65 subunit of NF-κB.[1][2][3] This targeted activity has been shown to induce growth inhibition in cancer cell lines and activate gene expression in latent HIV-infected cells.[1][2][3]

Quantitative Data

The following tables summarize the key quantitative data for HDAC3-IN-T247, including its inhibitory activity against various HDAC isoforms and its anti-proliferative effects on cancer cell lines.

Table 1: In Vitro HDAC Inhibitory Activity of HDAC3-IN-T247

| Target Enzyme | IC50 (µM) | Selectivity vs. HDAC3 |

| HDAC3 | 0.24 | - |

| Total HDACs (HeLa nuclear extract) | > 100 | > 417-fold |

| HDAC1 | > 100 | > 417-fold |

| HDAC4 | > 100 | > 417-fold |

| HDAC6 | > 100 | > 417-fold |

| HDAC8 | > 100 | > 417-fold |

Data sourced from Suzuki et al., PLoS One, 2013.[1][2]

Table 2: In Vitro Anti-proliferative Activity of HDAC3-IN-T247

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colon Carcinoma | 1.8 |

| PC-3 | Prostate Carcinoma | 4.3 |

Data sourced from Suzuki et al., PLoS One, 2013.[2]

Discovery and Synthesis

The discovery of HDAC3-IN-T247 was a result of a systematic screening of a 504-member triazole library synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" approach.[1][2][3] This strategy involved the reaction of nine different alkynes, featuring a zinc-binding group, with 56 unique azide building blocks.[1]

The synthesis of HDAC3-IN-T247 involves the CuAAC reaction between the alkyne, N-(2-aminophenyl)-4-ethynylbenzamide, and the azide, 3-(2-azidoethyl)thiophene.[2][4]

Synthesis Workflow

References

- 1. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols: In Vitro HDAC3 Activity Assay Using HDAC3-IN-T247

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[1] HDAC3, a Class I HDAC, is a key regulator in various cellular processes, including cell cycle progression, differentiation, and apoptosis.[3][4] Its dysregulation has been implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention.[1]

HDAC3-IN-T247 is a potent and selective inhibitor of HDAC3.[5][6][7] It functions by binding to the active site of the HDAC3 enzyme, preventing it from deacetylating its substrates.[1] This inhibition leads to an accumulation of acetylated proteins, which can induce the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[1] These application notes provide a detailed protocol for conducting an in vitro activity assay to evaluate the inhibitory effect of HDAC3-IN-T247 on HDAC3 enzymatic activity.

Principle of the Assay

The in vitro HDAC3 activity assay is a fluorometric assay that measures the enzymatic activity of purified HDAC3. The assay utilizes a synthetic substrate containing an acetylated lysine residue linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In the first step, HDAC3 deacetylates the substrate. In the second step, a developer solution, containing a protease (such as trypsin), is added.[8] The developer specifically cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.[4] The resulting fluorescence, measured at an excitation/emission wavelength of approximately 380/500 nm, is directly proportional to the HDAC3 activity. The inhibitory effect of HDAC3-IN-T247 is determined by measuring the reduction in fluorescence in the presence of the compound.

Signaling Pathway of HDAC3 Inhibition

Caption: Mechanism of HDAC3 inhibition by HDAC3-IN-T247.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| HDAC3-IN-T247 | MedKoo Biosciences | 562154 | -20°C for long term, 4°C for short term |

| Recombinant Human HDAC3 | Varies | Varies | -80°C |

| HDAC Fluorometric Substrate | Varies | Varies | -20°C |

| HDAC Assay Buffer | Varies | Varies | 4°C or -20°C |

| Developer Solution (e.g., Trypsin) | Varies | Varies | -20°C |

| Trichostatin A (TSA) - Inhibitor Control | Varies | Varies | -20°C |

| DMSO | Varies | Varies | Room Temperature |

| 96-well black, flat-bottom plate | Varies | Varies | Room Temperature |

Note: Specific catalog numbers may vary between suppliers. Ensure compatibility of reagents before use.

Experimental Protocol

Reagent Preparation

-

HDAC3-IN-T247 Stock Solution: Prepare a 10 mM stock solution of HDAC3-IN-T247 in DMSO.[7] Further dilutions should be prepared in HDAC Assay Buffer to the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations.

-

HDAC3 Enzyme: Thaw the recombinant HDAC3 enzyme on ice. Dilute the enzyme to the desired concentration in HDAC Assay Buffer. The optimal concentration should be determined empirically, but a starting point of 1-5 ng/µL can be used.

-

HDAC Substrate: Thaw the substrate at room temperature, protected from light. Dilute to the final working concentration in HDAC Assay Buffer as recommended by the manufacturer.

-

Developer Solution: Prepare the developer solution according to the manufacturer's instructions.

-

Trichostatin A (Positive Control Inhibitor): Prepare a stock solution in DMSO. Dilute to a final concentration known to inhibit HDAC3 (e.g., 1-10 µM) in HDAC Assay Buffer.

Assay Procedure

The following workflow outlines the steps for the in vitro HDAC3 activity assay.

Caption: Workflow for the in vitro HDAC3 activity assay.

-

Plate Setup:

-

Add HDAC Assay Buffer to all wells of a 96-well black plate that will be used.

-

Add 10 µL of the serially diluted HDAC3-IN-T247 to the sample wells.

-

For the positive control (no inhibition), add 10 µL of HDAC Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

-

For the negative control (full inhibition), add 10 µL of the Trichostatin A solution.

-

-

Enzyme Addition:

-

Add 20 µL of the diluted HDAC3 enzyme to each well.

-

Mix gently by tapping the plate.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add 20 µL of the HDAC substrate to each well to start the reaction.

-

Mix gently and incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.

-

-

Reaction Termination and Signal Development:

-

Add 50 µL of the developer solution to each well to stop the deacetylation reaction and initiate the cleavage of the deacetylated substrate.

-

Incubate at 37°C for 15-30 minutes.

-

-

Fluorescence Measurement:

-

Measure the fluorescence using a microplate reader at an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm.

-

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the blank wells (containing all reagents except the HDAC3 enzyme) from all other readings.

-

Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each concentration of HDAC3-IN-T247 using the following formula:

% Inhibition = [1 - (Fluorescence of Sample / Fluorescence of Positive Control)] x 100

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Expected Results

The results of the assay should demonstrate a dose-dependent inhibition of HDAC3 activity by HDAC3-IN-T247. A summary of expected and experimental data can be presented in the following table.

| Compound | Concentration (nM) | % Inhibition | IC50 (nM) |

| HDAC3-IN-T247 | [Conc. 1] | [Value] | |

| [Conc. 2] | [Value] | ||

| [Conc. 3] | [Value] | ||

| [Conc. 4] | [Value] | ||

| [Conc. 5] | [Value] | ||

| Trichostatin A | [Conc.] | [Value] | [Value] |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Contaminated reagents or plate. | Use fresh reagents and a new plate. Ensure proper handling to avoid contamination. |

| Low signal in positive control | Inactive enzyme or substrate. | Ensure proper storage and handling of the enzyme and substrate. Test the activity of a new batch of enzyme. |

| Inconsistent results | Pipetting errors or improper mixing. | Use calibrated pipettes and ensure thorough but gentle mixing at each step. Prepare a master mix for common reagents to minimize variability. |

| No inhibition by HDAC3-IN-T247 | Incorrect concentration or inactive compound. | Verify the concentration of the stock solution. Prepare fresh dilutions. Ensure the compound has been stored correctly.[5] |

Conclusion

This protocol provides a detailed method for the in vitro evaluation of HDAC3-IN-T247 as an HDAC3 inhibitor. By following this procedure, researchers can accurately determine the potency of this compound and further investigate its potential as a therapeutic agent. The provided diagrams and tables are intended to facilitate the experimental setup and data interpretation.

References

- 1. What are HDAC3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. assaygenie.com [assaygenie.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. medkoo.com [medkoo.com]

- 6. HDAC3-IN-T247 | Antiviral | Histone Demethylase | TargetMol [targetmol.com]

- 7. HDAC3-IN-T247 - Immunomart [immunomart.com]

- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of HDAC3-IN-T247

For Researchers, Scientists, and Drug Development Professionals

Introduction

HDAC3-IN-T247 is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3), a crucial enzyme involved in the epigenetic regulation of gene expression.[1][2] Dysregulation of HDAC3 activity is implicated in various diseases, particularly cancer, making it a promising therapeutic target.[2] This document provides detailed protocols for a suite of cell-based assays to characterize the efficacy of HDAC3-IN-T247, focusing on its anti-proliferative and pro-apoptotic effects, as well as its target engagement at the cellular level.

Mechanism of Action

HDAC3 is a class I histone deacetylase that removes acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation generally leads to a more condensed chromatin structure, resulting in transcriptional repression. By inhibiting HDAC3, HDAC3-IN-T247 prevents the removal of acetyl groups, leading to hyperacetylation of its substrates. This altered acetylation status can reactivate the expression of tumor suppressor genes, modulate critical signaling pathways, and ultimately induce cell cycle arrest and apoptosis in cancer cells. One of the key non-histone targets of HDAC3 is the p65 subunit of NF-κB; inhibition of HDAC3 leads to an increase in NF-κB acetylation, which modulates its transcriptional activity.[1][3]

Data Presentation

Inhibitory Activity and Selectivity of HDAC3-IN-T247

The following table summarizes the in vitro inhibitory activity of HDAC3-IN-T247 against various HDAC isoforms, demonstrating its high potency and selectivity for HDAC3.

| Target Enzyme | IC50 (µM) |

| HDAC3 | 0.24 |

| Total HDACs | >100 |

| HDAC1 | >100 |

| HDAC4 | >100 |

| HDAC6 | >100 |

| HDAC8 | >100 |

| Data sourced from Suzuki T, et al. (2013).[1] |

Cellular Efficacy of HDAC3-IN-T247

The anti-proliferative effect of HDAC3-IN-T247 has been evaluated in various cancer cell lines. The following table presents the growth inhibition (GI50) values.

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colon Carcinoma | 2.1 |

| PC-3 | Prostate Cancer | 5.0 |

| Data sourced from Suzuki T, et al. (2013).[1] |

Signaling Pathways and Experimental Workflow

HDAC3 Signaling and Downstream Effects

References

- 1. Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of Histone Acetylation Following T247 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetylation is a critical epigenetic modification influencing chromatin structure and gene expression. The dynamic balance of this modification is maintained by histone acetyltransferases (HATs) and histone deacetylases (HDACs). Dysregulation of HDAC activity is a hallmark of various diseases, including cancer. T247, a potent and selective inhibitor of HDAC3, presents a promising therapeutic agent by modulating the acetylation state of histones and other proteins.[1][2][3] This document provides a comprehensive guide to utilizing Western blot analysis for quantifying the effects of T247 treatment on histone acetylation in a cellular context.

Signaling Pathway of T247-Induced Histone Acetylation

T247 exerts its biological effects by directly inhibiting the enzymatic activity of HDAC3. HDAC3 is a class I histone deacetylase that removes acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDAC3, T247 treatment leads to an accumulation of acetylated histones (hyperacetylation). This "opening" of the chromatin structure allows for increased accessibility of transcription factors to DNA, thereby activating the expression of genes involved in crucial cellular processes such as cell cycle arrest and apoptosis. One of the key non-histone targets of HDAC3 is NF-κB, and T247 has been shown to induce its acetylation.[1][3][4]

Caption: T247 inhibits HDAC3, leading to histone hyperacetylation and open chromatin.

Quantitative Data Summary

The following table represents hypothetical data from a Western blot experiment quantifying the relative levels of histone H3 acetylation at lysine 9 (H3K9ac) and histone H4 acetylation at lysine 8 (H4K8ac) in a cancer cell line treated with varying concentrations of T247 for 24 hours. Data is normalized to the total histone H3 levels.

| Treatment Group | H3K9ac Level (Normalized to Total H3) | H4K8ac Level (Normalized to Total H3) |

| Vehicle Control (DMSO) | 1.00 ± 0.12 | 1.00 ± 0.15 |

| T247 (1 µM) | 2.54 ± 0.28 | 2.15 ± 0.22 |

| T247 (5 µM) | 4.89 ± 0.45 | 4.23 ± 0.38 |

| T247 (10 µM) | 7.21 ± 0.68 | 6.87 ± 0.59 |

Experimental Protocols

Cell Culture and T247 Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

T247 Preparation: Prepare a stock solution of T247 in DMSO.[1] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: The following day, replace the medium with fresh medium containing either T247 at various concentrations or an equivalent amount of DMSO as a vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

Histone Extraction (Acid Extraction Method)

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold Cell Lysis Buffer to each well, scrape the cells, and transfer to a microfuge tube.

-

Nuclear Isolation: Incubate on ice for 10 minutes, then centrifuge at 2000 x g for 5 minutes at 4°C. Discard the supernatant (cytoplasmic fraction).

-

Acid Extraction: Resuspend the nuclear pellet in 400 µL of 0.4 N Sulfuric Acid and incubate on a rotator for 1 hour at 4°C.

-

Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant containing histones to a new tube and add 8 volumes of ice-cold acetone.[2] Precipitate overnight at -20°C.

-

Pellet Wash and Solubilization: Centrifuge at 16,000 x g for 10 minutes at 4°C. Discard the supernatant, wash the pellet with ice-cold acetone, and air dry. Resuspend the histone pellet in deionized water.

-

Quantification: Determine the protein concentration using a Bradford or BCA protein assay.

Western Blot Analysis

-

Sample Preparation: Mix 15-20 µg of histone extract with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.[4]

-

Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane at 100V for 60 minutes in a wet transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended primary antibodies include:

-

Anti-acetyl-Histone H3 (e.g., anti-AcH3K9)

-

Anti-acetyl-Histone H4 (e.g., anti-AcH4K8)

-

Anti-Histone H3 (as a loading control)

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Quantification: Analyze the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the acetylated histone bands to the total histone H3 band intensity.

Experimental Workflow

Caption: Workflow for Western blot analysis of histone acetylation after T247 treatment.

References

Application Notes and Protocols for Determining the Optimal Concentration of HDAC3-IN-T247 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

HDAC3-IN-T247 is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3), a class I HDAC enzyme.[1][2][3][4] HDAC3 is a critical regulator of gene expression, influencing a variety of cellular processes by removing acetyl groups from histones and non-histone proteins.[5][6][7][8][9] Dysregulation of HDAC3 activity has been implicated in various diseases, including cancer and inflammatory disorders.[5][6][9][10][11] HDAC3-IN-T247 exerts its effects by mechanisms including the induction of NF-κB acetylation, leading to the inhibition of cancer cell proliferation.[1][2][3]

These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of HDAC3-IN-T247 for their specific cell culture models. The protocols outlined below cover essential experiments for assessing cell viability, cytotoxicity, and target engagement.

Data Presentation

The following tables provide a framework for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Dose-Response of HDAC3-IN-T247 on Cell Viability (IC50)

| Cell Line | Seeding Density (cells/well) | Incubation Time (hours) | Assay Method | IC50 (µM) |

| e.g., HCT116 | e.g., 5,000 | e.g., 72 | e.g., MTT Assay | e.g., 0.24[4] |

| User Cell Line 1 | ||||

| User Cell Line 2 |

Table 2: Cytotoxicity Profile of HDAC3-IN-T247 (LDH Release)

| Cell Line | Concentration (µM) | Incubation Time (hours) | % Cytotoxicity |

| User Cell Line 1 | 0.1 | 48 | |

| 1 | 48 | ||

| 10 | 48 | ||

| User Cell Line 2 | 0.1 | 48 | |

| 1 | 48 | ||

| 10 | 48 |

Table 3: Target Engagement of HDAC3-IN-T247 (Western Blot)

| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Acetyl-NF-κB (Fold Change) | Total NF-κB (Fold Change) |

| User Cell Line 1 | Vehicle (DMSO) | - | 24 | 1.0 | 1.0 |

| HDAC3-IN-T247 | 0.1 | 24 | |||

| HDAC3-IN-T247 | 1 | 24 | |||

| HDAC3-IN-T247 | 10 | 24 |

Experimental Protocols

1. Preparation of HDAC3-IN-T247 Stock Solution

-

Solubility: HDAC3-IN-T247 is soluble in DMSO.[2][4] Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in sterile DMSO.

-

Storage: Store the stock solution at -20°C for long-term use.[1] Aliquot to avoid repeated freeze-thaw cycles.

2. Cell Viability Assay (e.g., MTT Assay)

This protocol determines the concentration of HDAC3-IN-T247 that inhibits cell viability by 50% (IC50).

-

Materials:

-

Selected cell line(s)

-

Complete cell culture medium

-

96-well cell culture plates

-